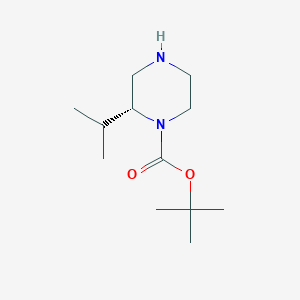

(R)-1-Boc-2-isopropylpiperazine

Übersicht

Beschreibung

®-1-Boc-2-isopropylpiperazine is a chiral piperazine derivative that is commonly used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropyl group attached to the piperazine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-isopropylpiperazine typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the isopropyl group. One common method involves the reaction of ®-2-isopropylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-Boc-2-isopropylpiperazine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Boc-2-isopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group.

Substitution: The isopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the deprotected piperazine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

(R)-1-Boc-2-isopropylpiperazine is utilized as an intermediate in the synthesis of complex organic molecules. The Boc group allows for the protection of the amine functionality, facilitating selective reactions at other sites on the molecule. This property is crucial for synthesizing various drug candidates and biologically active compounds.

Synthesis of Piperazine Derivatives

The compound serves as a precursor for synthesizing other piperazine derivatives through reactions such as carboamination. For instance, palladium-catalyzed reactions can yield enantiomerically enriched cis-2,6-disubstituted piperazines, demonstrating the compound's versatility in generating diverse chemical entities .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may act as a scaffold for designing enzyme inhibitors targeting specific diseases. Its structural features enable modifications that can enhance binding affinity and selectivity towards biological targets, making it an attractive candidate in drug discovery .

Studies on Protein-Ligand Interactions

The compound's ability to interact with biological systems positions it as a tool in chemical biology research. It can be employed to study protein-ligand interactions, providing insights into the mechanisms of action of potential therapeutic agents .

Case Study 1: Enzyme Inhibition

A study explored the modification of this compound to develop selective inhibitors for enzymes involved in metabolic pathways. The research highlighted how structural variations influenced enzyme binding and inhibition profiles, showcasing its potential in treating metabolic disorders.

Case Study 2: Drug Development

In another investigation, this compound was utilized to synthesize novel compounds aimed at treating Huntington's disease. The study demonstrated the compound's efficacy in enhancing the pharmacological properties of lead compounds through strategic modifications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (S)-1-Boc-2-isopropylpiperazine | Enantiomer with similar properties | Different biological activity compared to (R) |

| 1-Boc-3-isopropylpiperazine | Isomer with the isopropyl group at the third position | Variation in steric effects |

| 1-Boc-3-methylpiperazine | Contains a methyl group instead of an isopropyl group | Altered lipophilicity and reactivity |

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups, allowing for selective reactions that enhance its utility in synthetic and medicinal chemistry.

Wirkmechanismus

The mechanism of action of ®-1-Boc-2-isopropylpiperazine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety. This moiety can then interact with various biological targets, such as receptors and enzymes, to exert its effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Boc-2-isopropylpiperazine: The enantiomer of ®-1-Boc-2-isopropylpiperazine.

1-Boc-4-isopropylpiperazine: A structural isomer with the isopropyl group on the 4-position.

1-Boc-2-methylpiperazine: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

®-1-Boc-2-isopropylpiperazine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the isopropyl substituent. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other bioactive molecules.

Biologische Aktivität

(R)-1-Boc-2-isopropylpiperazine is a chiral piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom of the piperazine ring, while the second nitrogen is substituted with an isopropyl group. This configuration not only influences its reactivity but also its biological interactions.

Structural Formula

The biological activity of this compound can be attributed to its structural similarity to various biologically active compounds. The Boc group can be removed under acidic conditions, revealing the active piperazine moiety, which can interact with various biological targets such as enzymes and receptors. This interaction is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Cholinesterase Inhibition : Studies have shown that derivatives of piperazine, including this compound, can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The isopropyl substituent enhances this inhibitory activity, making it a candidate for developing treatments for neurodegenerative diseases .

- Protein-Ligand Interactions : The compound's ability to interact with proteins makes it a useful tool in chemical biology research. It can be employed to study protein-ligand interactions and cellular processes involving amines .

Case Studies and Experimental Data

-

Inhibition Studies : A study on various piperazine derivatives indicated that those with branched alkyl groups, such as isopropyl, showed significantly higher inhibition rates against human recombinant acetylcholinesterase (hrAChE) compared to their methyl-substituted counterparts. For instance, compounds with isopropyl groups demonstrated lower IC50 values, indicating stronger inhibition .

Compound IC50 (µM) Activity QN8 0.29 High DQN7 1.58 Moderate QN5 >10 Low - Therapeutic Applications : The compound has been explored as a scaffold for synthesizing novel drug candidates targeting the central nervous system (CNS). Its structural properties allow for modifications that enhance pharmacological profiles .

- Mechanistic Insights : The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, leading to alterations in biochemical pathways associated with neurotransmission and cellular signaling .

Applications in Drug Development

Due to its versatile structure and biological activity, this compound is being investigated for various applications:

- Drug Discovery : As a building block in the synthesis of pharmaceuticals, particularly those aimed at treating CNS disorders.

- Chemical Biology : Utilized in studies focusing on protein interactions and cellular mechanisms involving amines .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWGWFHWJARJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647501 | |

| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-04-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(1-methylethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.